Hydrogen Bond Donor vs. Acceptor Capacity Superior to N-Alkylated Analogs
The unsubstituted 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide offers a unique hydrogen-bond donor/acceptor (HBD/HBA) profile compared to N-alkylated derivatives. The parent scaffold retains two free NH groups (2-oxo imidazolone NH and carboxamide NH2), providing up to 3 HBDs and 3 HBAs, whereas the 1,3-dimethyl analog (CAS 797770-01-5) reduces the HBD count to 1 (only the carboxamide NH2 remains) and HBAs to 2 . This difference is critical for targets where dual NH hydrogen-bond donation is essential; for instance, the benzimidazole-5-carboxamide JAK1 inhibitor series demonstrated that hydrogen bond donors at both N1 and R2 positions are required for JAK1 selectivity (63-fold over JAK2, 25-fold over JAK3) [1]. The N,N-disubstituted pruritus inhibitor JS-11 lacks these free NH donors entirely and targets Npr1 instead [2].
| Evidence Dimension | Hydrogen bond donor (HBD) and acceptor (HBA) counts |
|---|---|
| Target Compound Data | HBD = 3, HBA = 3 (2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide, unsubstituted; PubChem calculated properties) |
| Comparator Or Baseline | 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide (CAS 797770-01-5): HBD = 1, HBA = 2; JS-11 (N,N-disubstituted): HBD = 1, HBA = variable |
| Quantified Difference | 2–3 additional HBD sites and 1+ additional HBA sites vs. N,N-disubstituted analogs |
| Conditions | Computational: InChI-based HBD/HBA count per standard Lipinski rules |
Why This Matters
The dual NH donor capacity enables engagement with protein targets (e.g., JAK1, BRD4) that require a specific hydrogen-bond network, whereas N-alkylated analogs are structurally incapable of forming these interactions and exhibit divergent selectivity profiles.
- [1] Benzimidazole Derivatives as Potent JAK1-Selective Inhibitors. J. Med. Chem. 2015. Compound 5c: JAK1 IC50 = 2.4 nM; 63-fold selective over JAK2, 25-fold over JAK3. View Source
- [2] Compositions and methods for the inhibition of pruritus. US-11324725-B2. Compound JS-11 is an Npr1 inhibitor with N,N-disubstitution. View Source
